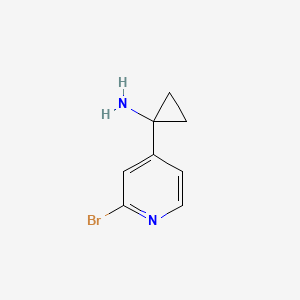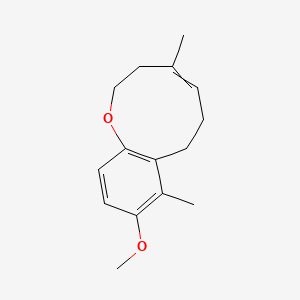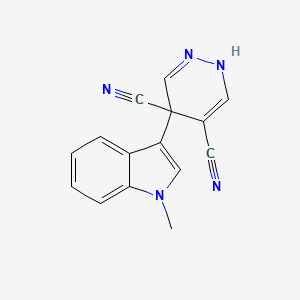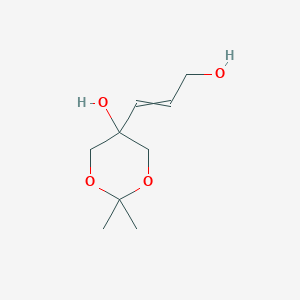
3-(5-Chloro-3,4-dihydroisoquinolin-1-yl)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-Chloro-3,4-dihydroisoquinolin-1-yl)quinoline is a chemical compound that belongs to the class of quinoline derivatives.
准备方法
The synthesis of 3-(5-Chloro-3,4-dihydroisoquinolin-1-yl)quinoline typically involves the reaction of 5-chloro-3,4-dihydroisoquinoline with quinoline under specific reaction conditions. One common method involves the use of a solvent such as tetrahydrofuran and a base like sodium carbonate to facilitate the reaction . The reaction conditions are optimized to achieve high yields and purity of the final product.
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
化学反应分析
3-(5-Chloro-3,4-dihydroisoquinolin-1-yl)quinoline undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinoline derivatives .
科学研究应用
作用机制
The mechanism of action of 3-(5-Chloro-3,4-dihydroisoquinolin-1-yl)quinoline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets involved depend on the specific application and the biological system being studied.
相似化合物的比较
3-(5-Chloro-3,4-dihydroisoquinolin-1-yl)quinoline can be compared with other quinoline derivatives such as chloroquine, mepacrine, and camptothecin . These compounds share a similar quinoline core structure but differ in their functional groups and biological activities. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Similar compounds include:
Chloroquine: Known for its antimalarial activity.
Mepacrine: Used as an antiprotozoal agent.
Camptothecin: A potent anticancer agent.
属性
CAS 编号 |
919786-25-7 |
|---|---|
分子式 |
C18H13ClN2 |
分子量 |
292.8 g/mol |
IUPAC 名称 |
3-(5-chloro-3,4-dihydroisoquinolin-1-yl)quinoline |
InChI |
InChI=1S/C18H13ClN2/c19-16-6-3-5-15-14(16)8-9-20-18(15)13-10-12-4-1-2-7-17(12)21-11-13/h1-7,10-11H,8-9H2 |
InChI 键 |
KPTIPMVNDJBHRD-UHFFFAOYSA-N |
规范 SMILES |
C1CN=C(C2=C1C(=CC=C2)Cl)C3=CC4=CC=CC=C4N=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


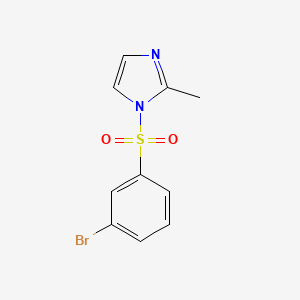
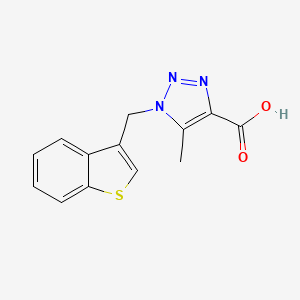
![N-(3-chloro-4-fluorophenyl)-1-[N-(phenylcarbonyl)glycyl]piperidine-3-carboxamide](/img/structure/B12632135.png)
![4-Ethoxy-2-methyl-5-phenylpyrido[4,3-d]pyrimidine](/img/structure/B12632136.png)
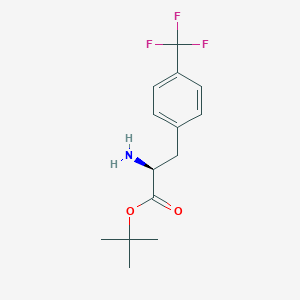
![2-[(3-Chlorophenyl)sulfonyl]pyridine](/img/structure/B12632150.png)
![N-Hydroxy-N'-{2-[(naphthalen-1-yl)amino]ethyl}urea](/img/structure/B12632152.png)
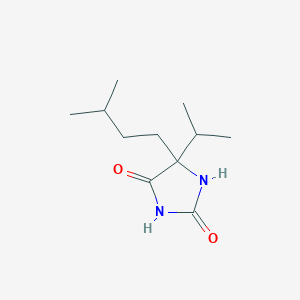
![N-(1-{Butyl[(furan-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine](/img/structure/B12632159.png)
